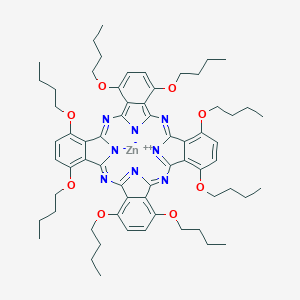

Znoppc

Vue d'ensemble

Description

This compound is known for its strong absorption at long wavelengths (650-750 nm), high triplet quantum yields, and biocompatibility . These properties make it a promising candidate for various biomedical applications, particularly in cancer treatment.

Applications De Recherche Scientifique

Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine has a wide range of scientific research applications:

Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.

Biology: The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and cellular responses.

Mécanisme D'action

Target of Action

The primary target of Znoppc, also known as zinc octa-n-alkyl phthalocyanines, is used in photodynamic therapy (PDT) after topical application . It exhibits favorable properties as photosensitizers in vitro, showing good accumulation in keratinocytes and fibroblasts .

Mode of Action

this compound works by absorbing light at around 700 nm and efficiently sensitizing the formation of singlet oxygen . This process prevents aggregation-induced self-quenching of this compound excited states . The interaction with its targets results in changes at the molecular level, leading to cell death, primarily via apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of singlet oxygen through the absorption of light . This process is part of the photodynamic therapy, which is a type of treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and efficacy. Generally, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death via apoptosis . This is achieved through the generation of singlet oxygen, which can cause damage to cellular components, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially affect the efficiency of photodynamic therapy . Moreover, the solvents used can affect the photophysical and photochemical properties of this compound .

Analyse Biochimique

Biochemical Properties

ZnONPs interact with various enzymes and proteins within the cell . They have been shown to stimulate the production of endogenous plant regulators and growth promoters, including indole-3-acetic acid (IAA) and gibberellic acid (GA3) .

Cellular Effects

ZnONPs have been shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

ZnONPs exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of ZnONPs change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ZnONPs vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

ZnONPs are involved in various metabolic pathways . They interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

ZnONPs are transported and distributed within cells and tissues . They interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

ZnONPs have specific subcellular localizations . They can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a zinc salt. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide under reflux conditions. The presence of a base, such as sodium or potassium carbonate, is often required to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various catalytic applications.

Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles, including amines and alcohols, can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different zinc phthalocyanine derivatives, while substitution reactions can introduce various functional groups onto the carboxyphenyl rings .

Comparaison Avec Des Composés Similaires

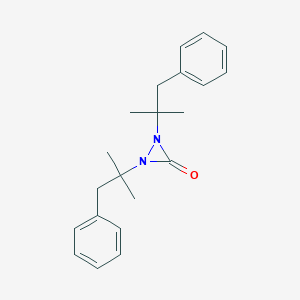

- Zinc (II)-2,3,9,10,16,17,23,24-Octakis(decyl)phthalocyanine

- Zinc (II)-2,3,9,10,16,17,23,24-Octakis(pentyl)phthalocyanine

Comparison: Zinc (II)-2,3,9,10,16,17,23,24-Octa(4-carboxyphenyl)phthalocyanine is unique due to its carboxyphenyl groups, which enhance its solubility and biocompatibility compared to other zinc phthalocyanine derivatives. The presence of these groups also allows for further functionalization, making it a versatile compound for various applications . In contrast, other derivatives like Zinc (II)-2,3,9,10,16,17,23,24-Octakis(decyl)phthalocyanine and Zinc (II)-2,3,9,10,16,17,23,24-Octakis(pentyl)phthalocyanine may have different solubility profiles and photophysical properties, affecting their suitability for specific applications .

Propriétés

IUPAC Name |

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGNTSAYUCTYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80N8O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1154.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107227-89-4 | |

| Record name | Zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine (ZnOPPc) function in photodynamic therapy (PDT)?

A1: this compound acts as a photosensitizer in PDT. [, , ] Upon irradiation with light of specific wavelengths (typically red to near-infrared), this compound absorbs energy and transitions to an excited state. This excited state then interacts with molecular oxygen present in the surrounding environment, generating reactive oxygen species (ROS), primarily singlet oxygen. [, ] These highly reactive ROS are cytotoxic and can effectively damage and destroy nearby cells, including tumor cells in the context of PDT. [, ]

Q2: What makes this compound particularly suitable for PDT applications?

A2: this compound possesses several advantageous characteristics for PDT:

- Strong absorption in the therapeutic window: this compound exhibits strong absorption in the red to near-infrared region (650-750 nm), [, ] allowing deeper tissue penetration of light compared to other photosensitizers that absorb at shorter wavelengths.

- High singlet oxygen quantum yield: this compound demonstrates a high quantum yield for singlet oxygen generation, [, ] meaning it efficiently converts absorbed light energy into the cytotoxic species responsible for therapeutic effects.

- Biocompatibility: Studies indicate this compound generally exhibits good biocompatibility, [, ] although further research is necessary to fully assess potential long-term effects.

- Versatility in formulation: this compound can be incorporated into various delivery systems, [, ] including nanoparticles and polymer matrices, to improve its solubility, stability, and targeting ability.

Q3: How does the aggregation of this compound affect its photophysical properties and PDT efficacy?

A3: Aggregation, a common issue with phthalocyanines like this compound, can significantly diminish its PDT efficacy. [] When this compound molecules aggregate, they undergo self-quenching, which reduces their ability to generate singlet oxygen. [] To overcome this limitation, researchers have explored strategies like incorporating this compound into nanostructures [] or linking it with electron acceptors via axial coordination, [] which can help prevent aggregation and maintain its photodynamic activity.

Q4: Are there any studies investigating the in vivo efficacy of this compound for PDT?

A4: Yes, studies have demonstrated the in vivo PDT efficacy of this compound. For instance, this compound incorporated into a nanoscale metal-organic layer (nMOL) exhibited exceptional PDT efficacy against colon cancer in mouse models, leading to significant tumor growth inhibition and promising cure rates. [] Topical application of this compound formulations has also shown potential in treating skin conditions. []

Q5: What analytical techniques are commonly employed to characterize and study this compound?

A5: Various analytical techniques are used to characterize this compound, including:

- Spectroscopy: UV-Vis spectroscopy is used to determine its absorption properties, while fluorescence spectroscopy assesses its excited state dynamics. [, , ]

- Microscopy: Electron microscopy techniques can visualize this compound incorporated into nanostructures. []

- Electrochemical methods: Techniques like cyclic voltammetry can provide insights into this compound's redox properties and electron transfer behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid](/img/structure/B10848.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)